molecular formula C15H22N2 B3111976 1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine CAS No. 187221-34-7

1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine

Cat. No.: B3111976
CAS No.: 187221-34-7
M. Wt: 230.35 g/mol
InChI Key: RUPPNTKKSZNANF-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine is a complex organic compound that belongs to the class of benzoannulenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine typically involves the reaction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous conditions.

    Substitution: Various nucleophiles, in the presence of a base like NaH or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with different substituents on the piperazine ring.

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : A precursor in the synthesis of the target compound.
  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Another related compound with similar structural features.

Uniqueness

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-3-7-14-13(5-1)6-2-4-8-15(14)17-11-9-16-10-12-17/h1,3,5,7,15-16H,2,4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPNTKKSZNANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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